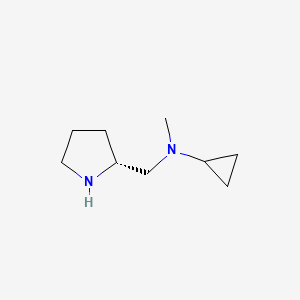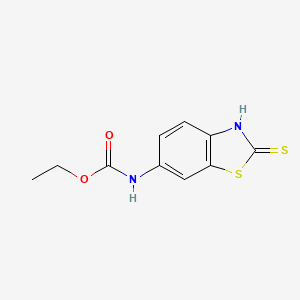
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol is a chemical compound with a unique structure that lends itself to diverse applications in scientific research.
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol involves several steps, typically starting with the preparation of the indole core. The reaction conditions often include the use of chlorinating agents to introduce the chloro groups and hydroxylation reactions to add the hydroxyphenyl group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Common reagents for substitution reactions include halogenating agents, which can replace hydrogen atoms with halogen atoms. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol can be compared with other similar compounds, such as:
Indol-6-OL, 4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethyl-: This compound has a similar structure but with an ethyl group instead of a methyl group, which may result in different chemical properties and applications.
4-Chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol: Another similar compound with slight variations in its structure, leading to unique characteristics.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Eigenschaften
CAS-Nummer |
83364-02-7 |
|---|---|
Molekularformel |
C15H10Cl3NO2 |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
4-chloro-2-(2,6-dichloro-4-hydroxyphenyl)-1-methylindol-6-ol |
InChI |
InChI=1S/C15H10Cl3NO2/c1-19-13-5-8(21)2-10(16)9(13)6-14(19)15-11(17)3-7(20)4-12(15)18/h2-6,20-21H,1H3 |
InChI-Schlüssel |
JIZOOVJBLLJTPW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=C1C=C(C=C2Cl)O)C3=C(C=C(C=C3Cl)O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 1-{[(methylsulfonyl)oxy]methyl}cyclobutanecarboxylate](/img/structure/B8570500.png)
![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)-1-benzothiophene-2-carboxylic acid](/img/structure/B8570508.png)




![4-[5-(Decyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8570543.png)
![2-[(Hept-6-yn-2-yl)oxy]oxane](/img/structure/B8570551.png)






